

Solubility Profile of 2,5-diaminoterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Diaminoterephthalic acid

Cat. No.: B1630355

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **2,5-diaminoterephthalic acid** (DAT), a crucial building block in the synthesis of metal-organic frameworks (MOFs), covalent-organic frameworks (COFs), and specialty polymers. Understanding the solubility of DAT in various solvents is paramount for its purification, reaction optimization, and the development of novel materials.

Core Quantitative Data

The solubility of **2,5-diaminoterephthalic acid** has been experimentally determined in a limited number of organic solvents. The available quantitative data is summarized in the table below.

Solvent	Chemical Formula	Molar Mass (g/mol)	Boiling Point (°C)	Solubility (mg/mL)
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	153	120[1]
Dimethyl sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	189	95[1]
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	66	< 10[1]

In-depth Analysis of Solubility

2,5-diaminoterephthalic acid is a polar molecule characterized by the presence of two carboxylic acid groups and two amino groups attached to a benzene ring. This structure dictates its solubility, favoring polar, aprotic solvents capable of forming hydrogen bonds.

The high solubility in DMF and DMSO can be attributed to their high polarity and ability to act as strong hydrogen bond acceptors, effectively solvating both the carboxylic acid and amino functional groups of the DAT molecule. The significantly lower solubility in THF, a less polar aprotic solvent, highlights the importance of strong solute-solvent interactions for the dissolution of DAT.

While specific quantitative data for other common polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc) is not readily available in the literature, it can be inferred from the behavior of structurally similar molecules that DAT would exhibit considerable solubility in these solvents as well. Aromatic polyamides and other dicarboxylic acids often show good solubility in NMP and DMAc.

Studies on the closely related compound, 2-aminoterephthalic acid, have shown that its solubility in various alcoholic solvents increases with temperature.[2] This suggests that the solubility of **2,5-diaminoterephthalic acid** is also likely to be temperature-dependent, with higher temperatures generally favoring increased solubility.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of **2,5-diaminoterephthalic acid**, based on established protocols for organic compounds.

Materials and Equipment:

- **2,5-diaminoterephthalic acid** (high purity)
- Selected solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)

Procedure:

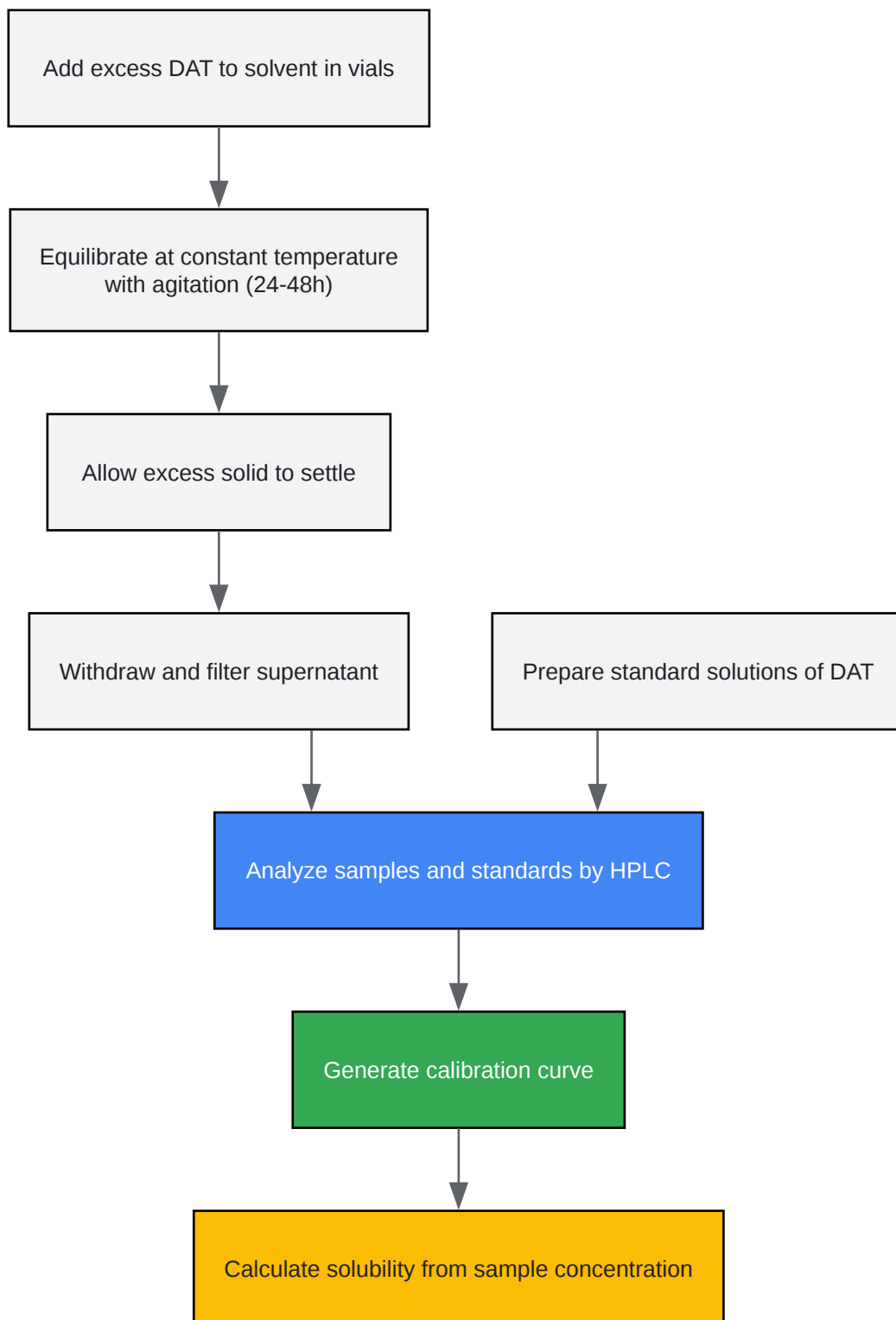
- Preparation of Saturated Solutions:
 - Add an excess amount of **2,5-diaminoterephthalic acid** to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:

- Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).
- Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.
 - Immediately filter the collected supernatant through a syringe filter into a clean vial.
- Quantification by HPLC:
 - Prepare a series of standard solutions of **2,5-diaminoterephthalic acid** of known concentrations in the respective solvents.
 - Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
 - Dilute the filtered sample solutions with the appropriate solvent to fall within the linear range of the calibration curve.
 - Inject the diluted sample solutions into the HPLC and determine their concentrations from the calibration curve.
- Calculation of Solubility:
 - Calculate the solubility of **2,5-diaminoterephthalic acid** in each solvent at the given temperature using the following formula, accounting for any dilution factors:

$$\text{Solubility (mg/mL)} = \text{Concentration from HPLC (mg/mL)} \times \text{Dilution Factor}$$

Visualizations

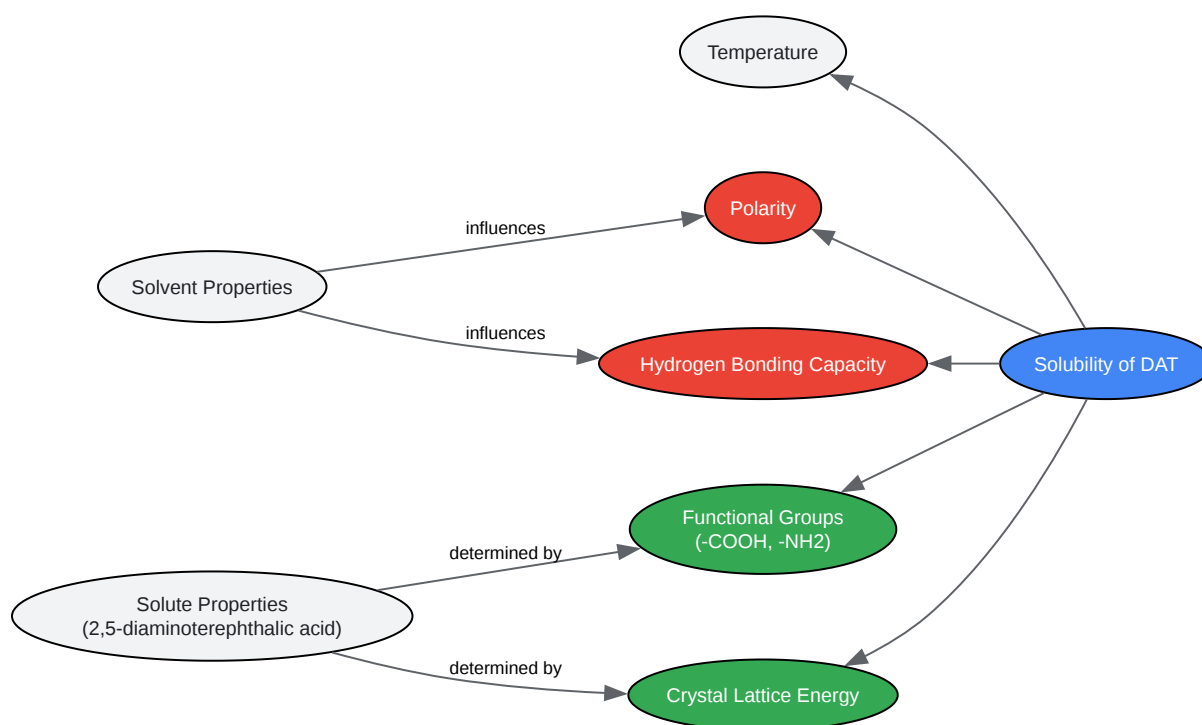
Experimental Workflow for Solubility Determination



[Click to download full resolution via product page](#)

Caption: Workflow for determining the equilibrium solubility of **2,5-diaminoterephthalic acid**.

Logical Relationship of Solubility Factors



[Click to download full resolution via product page](#)

Caption: Key factors influencing the solubility of **2,5-diaminoterephthalic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Diaminoterephthalic acid | 945-30-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility Profile of 2,5-diaminoterephthalic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630355#solubility-of-2-5-diaminoterephthalic-acid-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com